2-Benzimidazolecarbamic acid, 1-(hexylcarbamoyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-(hexylcarbamoyl)-1H-benzo[d]imidazol-2-yl)carbamate is a chemical compound with the molecular formula C16H22N4O3 and a molecular weight of 318.37 g/mol . This compound belongs to the benzimidazole class, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of methyl (1-(hexylcarbamoyl)-1H-benzo[d]imidazol-2-yl)carbamate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of various reagents and catalysts to optimize yield and purity. For instance, the synthesis can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by using Grignard reactions with 2-formyl-1-methyl-1H-imidazole .
Chemical Reactions Analysis
Methyl (1-(hexylcarbamoyl)-1H-benzo[d]imidazol-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organometallic reagents, sodium borohydride, and acetic anhydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of aminooximes in the presence of a palladium catalyst can yield α-aminoamidines .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it exhibits potential as an antimicrobial, anticancer, and antiparasitic agent . Additionally, it is used in the development of fungicides and other agricultural chemicals .
Mechanism of Action
The mechanism of action of methyl (1-(hexylcarbamoyl)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. . This mechanism is particularly effective against parasitic organisms and cancer cells.
Comparison with Similar Compounds
Methyl (1-(hexylcarbamoyl)-1H-benzo[d]imidazol-2-yl)carbamate can be compared with other benzimidazole derivatives such as benomyl, carbendazim, thiabendazole, albendazole, and thiophanate . While these compounds share a common benzimidazole core, they differ in their substituents and specific applications. For instance, benomyl and carbendazim are widely used as fungicides, whereas albendazole is primarily used as an antiparasitic agent . The unique hexylcarbamoyl group in methyl (1-(hexylcarbamoyl)-1H-benzo[d]imidazol-2-yl)carbamate may confer distinct pharmacological properties and applications.
Properties
CAS No. |
28593-30-8 |
---|---|
Molecular Formula |
C16H22N4O3 |
Molecular Weight |
318.37 g/mol |
IUPAC Name |
methyl N-[1-(hexylcarbamoyl)benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C16H22N4O3/c1-3-4-5-8-11-17-15(21)20-13-10-7-6-9-12(13)18-14(20)19-16(22)23-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,17,21)(H,18,19,22) |
InChI Key |
MRZDHSFVACFWSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.